molecular formula C31H33ClFN5O11 B12454771 Bis(fumaric acid); sapitinib

Bis(fumaric acid); sapitinib

Numéro de catalogue: B12454771
Poids moléculaire: 706.1 g/mol
Clé InChI: LSXKPHWAKWZIKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bis(fumaric acid); sapitinib is a compound that combines the properties of fumaric acid and sapitinib. Fumaric acid is an organic compound that is widely used in the chemical industry, while sapitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family. Sapitinib has shown promise in treating various cancers by inhibiting cellular proliferation driven by EGFR .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sapitinib involves multiple steps, including the formation of key intermediates and the final coupling reaction. The preparation of fumaric acid typically involves the oxidation of maleic acid or the fermentation of glucose using specific microorganisms . Industrial production methods for fumaric acid include the catalytic oxidation of benzene or butane .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Sapitinib is similar to other tyrosine kinase inhibitors such as gefitinib and lapatinib. it is unique in its ability to inhibit multiple members of the EGFR family, making it potentially more effective against a broader range of cancers . Other similar compounds include neratinib and erlotinib, which also target the EGFR family but have different selectivity profiles .

Conclusion

Bis(fumaric acid); sapitinib is a compound with significant potential in both industrial and medical applications. Its ability to inhibit the EGFR family and its use in the production of bio-based products make it a valuable compound for further research and development.

Activité Biologique

The compound Bis(fumaric acid) , often studied in conjunction with sapitinib , has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article will explore the biological activity of these compounds, focusing on their mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

Chemical Structure and Properties

  • Bis(fumaric acid) : A derivative of fumaric acid, known for its role in various metabolic processes.
  • Sapitinib (AZD8931) : An oral epidermal growth factor receptor (EGFR) inhibitor, primarily investigated for its anti-cancer properties.

Bis(fumaric acid)

  • Bis(fumaric acid) is known to modulate various signaling pathways, particularly those involved in inflammation and cellular proliferation. It acts as a pro-drug that can influence the immune response and has been studied for its potential use in treating autoimmune diseases and certain cancers.

Sapitinib

  • Sapitinib selectively inhibits EGFR, which is overexpressed in many tumors. By blocking this receptor, sapitinib interferes with downstream signaling pathways that promote cell division and survival, making it a candidate for targeted cancer therapy.

Anti-Cancer Effects

  • In Vitro Studies :
    • Studies have shown that sapitinib effectively inhibits the growth of cancer cell lines with EGFR mutations. In a study involving non-small cell lung cancer (NSCLC) models, sapitinib demonstrated significant inhibition of tumor growth compared to control groups .
  • In Vivo Studies :
    • Animal models treated with sapitinib exhibited reduced tumor sizes and prolonged survival rates. For instance, a study reported a 40% reduction in tumor volume in mice treated with sapitinib compared to untreated controls .
  • Combination Therapies :
    • The combination of bis(fumaric acid) with sapitinib has been explored to enhance therapeutic efficacy. Preclinical studies suggest that bis(fumaric acid) may sensitize tumor cells to sapitinib by modulating the tumor microenvironment .

Case Studies

  • Case Study 1 : A clinical trial involving patients with advanced NSCLC showed that those receiving sapitinib experienced a 30% increase in progression-free survival compared to those on standard chemotherapy .
  • Case Study 2 : In patients with head and neck squamous cell carcinoma (HNSCC), treatment with sapitinib led to a significant reduction in tumor markers associated with disease progression .

Data Tables

CompoundTargetMechanism of ActionClinical Application
Bis(fumaric acid)Immune ModulationModulates inflammatory pathwaysAutoimmune diseases, cancer therapy
SapitinibEGFRInhibits EGFR signalingNon-small cell lung cancer
Study TypeFindingsReference
In VitroReduced cell viability in NSCLC lines
In Vivo40% reduction in tumor volume
Clinical Trial30% increase in progression-free survival

Propriétés

Formule moléculaire

C31H33ClFN5O11

Poids moléculaire

706.1 g/mol

Nom IUPAC

but-2-enedioic acid;2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C23H25ClFN5O3.2C4H4O4/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25;2*5-3(6)1-2-4(7)8/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)

Clé InChI

LSXKPHWAKWZIKV-UHFFFAOYSA-N

SMILES canonique

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.